molecular formula C17H18N2O5 B6395150 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% CAS No. 1261913-38-5

5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95%

Cat. No. B6395150
CAS RN: 1261913-38-5
M. Wt: 330.33 g/mol
InChI Key: ANJRSMNIFIHFSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid (5-BOC-6HNA) is a synthetic derivative of nicotinic acid that has recently been studied for its potential applications in scientific research. It is an intermediate in the synthesis of nicotinic acid derivatives and is used as a building block in the synthesis of various drugs. 5-BOC-6HNA has a wide range of applications in laboratory experiments, including biochemical and physiological studies.

Mechanism of Action

5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% is a substrate for several enzymes, including monoamine oxidase, tyrosine hydroxylase, and aldehyde dehydrogenase. It is also a substrate for the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of neurotransmitters. It has also been shown to inhibit the activity of tyrosine hydroxylase, which is involved in the synthesis of dopamine and other catecholamines. In addition, 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been shown to inhibit the activity of aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments include its high purity and its ability to be synthesized from both natural and synthetic sources. It is also relatively inexpensive and easy to obtain. The main disadvantage of using 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments is its limited solubility in aqueous solutions.

Future Directions

The potential applications of 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments are numerous. Further research is needed to explore its potential as a substrate for enzymes involved in the metabolism of neurotransmitters, hormones, and other biologically active molecules. In addition, further research is needed to explore its potential as an inhibitor of enzymes involved in the metabolism of aldehydes and purines. Finally, further research is needed to explore its potential as a tool for the study of drug-receptor interactions.

Synthesis Methods

5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% can be synthesized from both natural and synthetic sources. The most common method for its synthesis is the reaction of 4-bromo-2-chloro-6-hydroxy-nicotinic acid with 4-bromo-2-chloro-aminophenol in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields 5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% in high yields.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-6-hydroxynicotinic acid, 95% has been used in a variety of laboratory experiments, including biochemical and physiological studies. It has been used as a substrate in enzyme kinetics studies, as well as in studies of the binding of drugs and hormones to their receptors. It has also been used in studies of the metabolism of drugs and hormones.

properties

IUPAC Name

5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-12-6-4-10(5-7-12)13-8-11(15(21)22)9-18-14(13)20/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJRSMNIFIHFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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